molecular formula C17H18ClN3O2 B6451343 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549018-99-5

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451343
CAS No.: 2549018-99-5
M. Wt: 331.8 g/mol
InChI Key: MXDRMSHGQJLUGR-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 3-chloropyridine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group, while coupling reactions can produce complex biaryl compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of the target protein and modulating biological pathways. The specific pathways involved depend on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-11-20-7-3-16(15)23-12-13-4-8-21(9-5-13)17(22)14-2-1-6-19-10-14/h1-3,6-7,10-11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDRMSHGQJLUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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